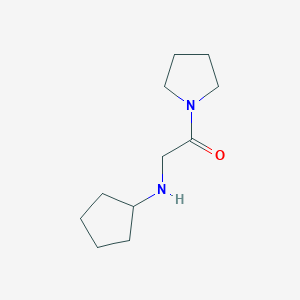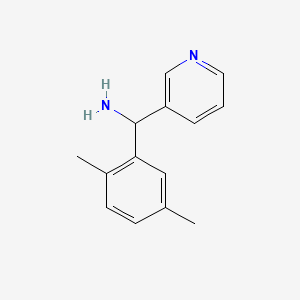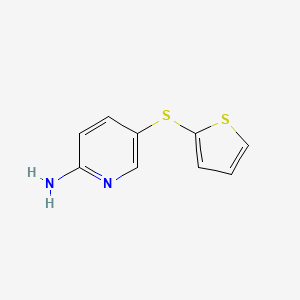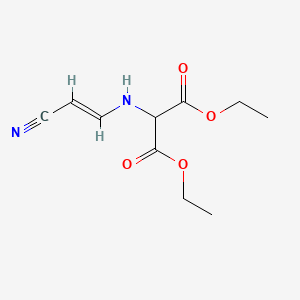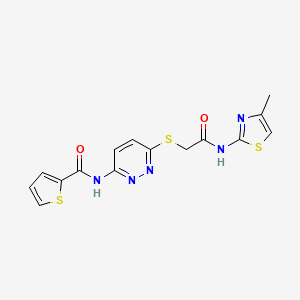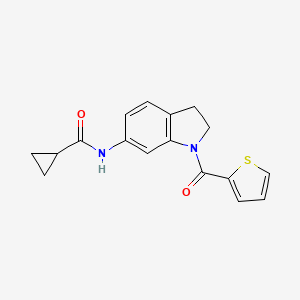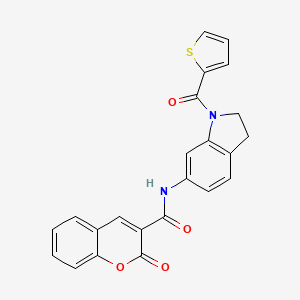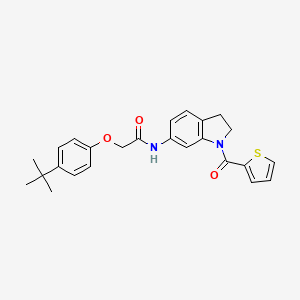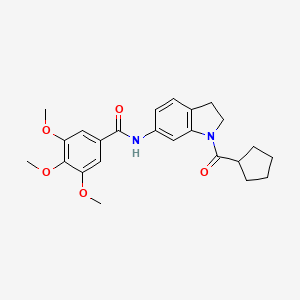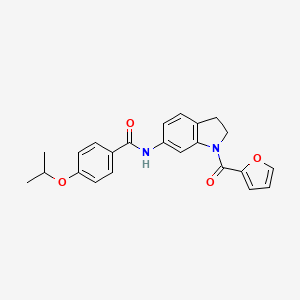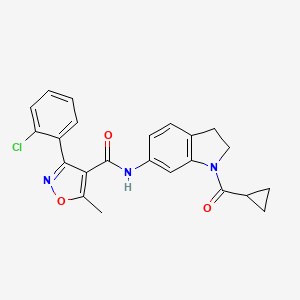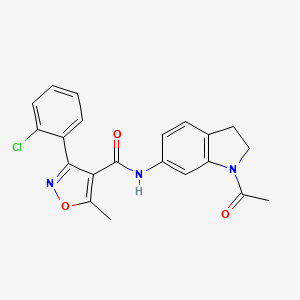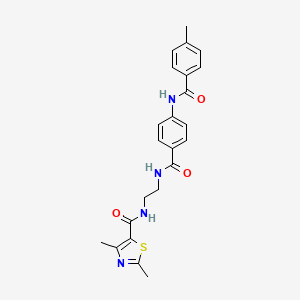
2,4-dimethyl-N-(2-(4-(4-methylbenzamido)benzamido)ethyl)thiazole-5-carboxamide
Descripción general
Descripción
2,4-dimethyl-N-(2-(4-(4-methylbenzamido)benzamido)ethyl)thiazole-5-carboxamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer therapy. DMXAA was first synthesized in the 1990s and has since been the subject of numerous scientific studies. In
Mecanismo De Acción
Target of Action
The compound, 2,4-dimethyl-N-(2-(4-(4-methylbenzamido)benzamido)ethyl)thiazole-5-carboxamide, belongs to the thiazole class of compounds . Thiazoles are known to have diverse biological activities and can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . .
Mode of Action
The mode of action of thiazole compounds is characterized by their interaction with their targets, leading to various changes. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution . These properties could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
Thiazole compounds can affect various biochemical pathways due to their diverse biological activities . For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), Ritonavir (antiretroviral drug), Abafungin (antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drug) . .
Pharmacokinetics
The pharmacokinetics of thiazole compounds, including their absorption, distribution, metabolism, and excretion (ADME) properties, can impact their bioavailability. Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the ADME properties of the compound.
Result of Action
The result of the compound’s action would be dependent on its biological activity. For instance, thiazole compounds have been reported to exhibit cytotoxic activity on human tumor cell lines . .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the solubility of the compound in different solvents could influence its action and efficacy . .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2,4-dimethyl-N-(2-(4-(4-methylbenzamido)benzamido)ethyl)thiazole-5-carboxamide is its ability to induce tumor necrosis and inhibit angiogenesis, which can lead to the death of cancer cells. It has also been found to enhance the effectiveness of other cancer therapies, such as chemotherapy and radiation therapy. However, this compound has some limitations for lab experiments. It has been found to have a short half-life in the body, which can make it difficult to administer in animal models. In addition, it has been found to have some toxicity at high doses, which can limit its use in clinical trials.
Direcciones Futuras
There are several future directions for research on 2,4-dimethyl-N-(2-(4-(4-methylbenzamido)benzamido)ethyl)thiazole-5-carboxamide. One area of research is the development of more effective delivery methods for this compound, such as nanoparticles or liposomes. Another area of research is the identification of biomarkers that can predict which patients will respond to this compound treatment. Finally, there is a need for more clinical trials to determine the safety and effectiveness of this compound in humans.
Conclusion:
This compound is a synthetic compound that has shown promise in cancer therapy. It has been found to have anti-tumor activity in a variety of cancer cell lines and animal models. This compound has been shown to induce tumor necrosis, inhibit angiogenesis, and activate the immune system to attack cancer cells. However, there are some limitations to its use in lab experiments, and more research is needed to determine its safety and effectiveness in humans.
Aplicaciones Científicas De Investigación
2,4-dimethyl-N-(2-(4-(4-methylbenzamido)benzamido)ethyl)thiazole-5-carboxamide has been studied for its potential use in cancer therapy. It has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models. This compound has been found to induce tumor necrosis, inhibit angiogenesis, and activate the immune system to attack cancer cells. It has also been studied in combination with other cancer therapies, such as chemotherapy and radiation therapy, to enhance their effectiveness.
Propiedades
IUPAC Name |
2,4-dimethyl-N-[2-[[4-[(4-methylbenzoyl)amino]benzoyl]amino]ethyl]-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c1-14-4-6-18(7-5-14)22(29)27-19-10-8-17(9-11-19)21(28)24-12-13-25-23(30)20-15(2)26-16(3)31-20/h4-11H,12-13H2,1-3H3,(H,24,28)(H,25,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBDJVSHQVULLOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCCNC(=O)C3=C(N=C(S3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B3202232.png)
![[1-(4-Fluoro-phenyl)-ethyl]-isopropyl-amine](/img/structure/B3202235.png)
